

In-Depth Technical Guide: H-Arg(pbf)-ome hcl

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Compound of Interest

Compound Name: *H-Arg(pbf)-ome hcl*

Cat. No.: *B613144*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **H-Arg(pbf)-ome hcl**, an essential arginine analogue for peptide synthesis. The document details its chemical properties, applications, and relevant experimental methodologies.

Core Chemical Data

H-Arg(pbf)-ome hcl, chemically known as (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride, is a crucial building block in solid-phase peptide synthesis (SPPS).^[1] Its key quantitative properties are summarized below for easy reference.

Property	Value
Molecular Weight	477.02 g/mol ^{[1][2][3]}
Molecular Formula	C20H33ClN4O5S ^{[1][2]}
Exact Mass	476.18600 u ^[1]
CAS Number	257288-19-0 ^[1]

Applications in Peptide Synthesis

H-Arg(pbf)-ome hcl serves as a protected form of the amino acid arginine. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a vital protecting group for the guanidino

side chain of arginine. This protection is critical during peptide synthesis to prevent unwanted side reactions. The stability afforded by the Pbf group is particularly advantageous when synthesizing complex or long peptide sequences where arginine residues are prone to side reactions.[4]

The primary application of **H-Arg(pbf)-ome hcl** is as an intermediate in the synthesis of more complex building blocks, such as Fmoc-Arg(Pbf)-OH, which are then directly used in SPPS. The use of the Pbf protecting group has been shown to minimize side reactions, such as the alkylation of tryptophan residues, leading to cleaner synthesis and higher yields of the target peptide.[5]

Experimental Protocol: Synthesis of Fmoc-Arg(Pbf)-OH from Arginine Precursors

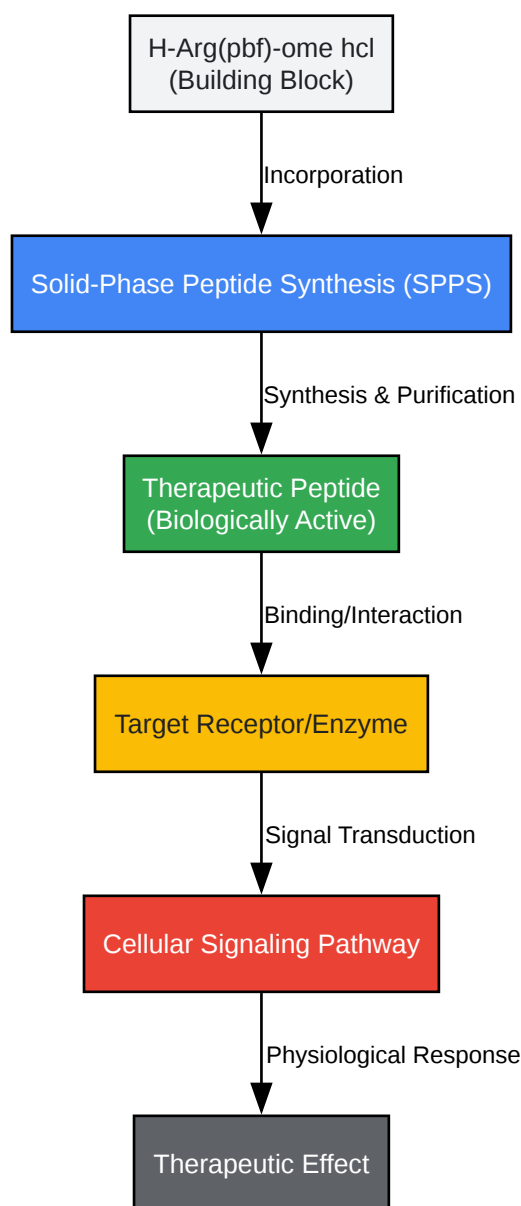
While a specific protocol for the synthesis of **H-Arg(pbf)-ome hcl** is not readily available in the searched literature, a detailed methodology for the synthesis of the closely related and widely used Fmoc-Arg(Pbf)-OH provides significant insight into the chemical transformations involved. The synthesis of **H-Arg(pbf)-ome hcl** would represent an intermediate step in this overall process. The following is a multi-step synthesis to produce Fmoc-Arg(Pbf)-OH:

- **Esterification of Arginine:** The synthesis typically begins with the esterification of the carboxyl group of arginine hydrochloride. This is often achieved by reacting arginine hydrochloride with an alcohol (e.g., methanol) in the presence of a reagent like thionyl chloride.[6][7]
- **Introduction of the Boc Protecting Group:** The α -amino group of the arginine methyl ester is then protected with a Boc (tert-butyloxycarbonyl) group. This is commonly done using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium bicarbonate.[6][8]
- **Introduction of the Pbf Protecting Group:** The guanidino group is then protected with the Pbf group using Pbf-Cl in the presence of a base such as potassium carbonate.[6][8]
- **Removal of the Boc Protecting Group:** The Boc group is subsequently removed from the α -amino group using a strong acid, such as HCl in ethyl acetate, to yield **H-Arg(Pbf)-OMe HCl**. [6][7][8]

- Saponification: The methyl ester is then saponified, typically using a base like sodium hydroxide, to yield H-Arg(Pbf)-OH.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Introduction of the Fmoc Group: Finally, the Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced to the α -amino group using a reagent like Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to give the final product, Fmoc-Arg(Pbf)-OH.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Logical Workflow of H-Arg(pbf)-ome hcl in Drug Development

H-Arg(pbf)-ome hcl itself is not a biologically active molecule that interacts directly with signaling pathways. Instead, it is a critical component in the synthesis of peptides that may have therapeutic applications. The following diagram illustrates the logical workflow from this chemical building block to a potential therapeutic outcome.



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Caption: Logical workflow from **H-Arg(pbf)-ome hcl** to therapeutic effect.

This diagram shows that **H-Arg(pbf)-ome hcl** is a starting material for the synthesis of a therapeutic peptide. This peptide, once synthesized and purified, can then interact with specific biological targets, such as receptors or enzymes, to modulate cellular signaling pathways and produce a desired therapeutic effect. Therefore, the relevance of **H-Arg(pbf)-ome hcl** to researchers in drug development lies in its enabling role in the creation of novel peptide-based therapeutics.

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